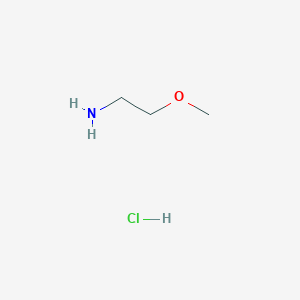

Ethanamine, 2-methoxy-, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:

Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.

Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.

Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.

化学反応の分析

Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.

Amide Formation: It reacts with carboxylic acids to form amides.

Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.

Amide Formation: Carboxylic acids are used as reagents.

Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.

Major Products Formed:

Substitution Reactions: Nucleoside derivatives.

Amide Formation: Amides.

Aza-Michael Addition: Modified polymers.

科学的研究の応用

Chemical Applications

Ethanamine, 2-methoxy-, hydrochloride serves as a crucial reagent in several chemical syntheses:

- Synthesis of Lipid-like Materials : It is used in the production of lipid-like materials for RNA interference (RNAi) therapeutics. This application is significant in developing gene silencing technologies that have potential therapeutic implications in treating various diseases.

- Reactivity and Mechanism : The compound acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its amino and methoxy functional groups facilitate various chemical transformations, including amide formation with carboxylic acids.

Biological Applications

This compound has notable implications in biological research:

- Chemical Modification of Biomolecules : It is involved in modifying biomolecules and polymers, which can enhance the properties of these substances for research and therapeutic purposes.

- Pharmaceutical Intermediates : The compound is utilized in synthesizing pharmaceutical intermediates and potential therapeutic agents. Its role in drug development underscores its importance in medicinal chemistry.

Medical Applications

In the medical field, this compound has been investigated for its potential therapeutic effects:

- Clinical Case Studies : Research has highlighted the compound's relevance in clinical settings. For instance, studies on related compounds within the phenethylamine class have shown varying effects on human health, emphasizing the need for careful analysis of their pharmacological profiles .

- Therapeutic Potential : The compound exhibits properties similar to selective monoamine oxidase inhibitors, which are explored for their antidepressant and anti-Alzheimer's effects. This connection suggests that Ethanamine derivatives may hold promise for treating neurodegenerative diseases .

Industrial Applications

This compound is also employed in various industrial processes:

- Production of Fine Chemicals : It plays a role in producing fine chemicals and polymers, making it valuable in manufacturing settings where high purity and specific chemical properties are required .

- Stabilizers and Emulsifiers : The compound is used as a stabilizer and emulsifier in various formulations, enhancing product stability and performance .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Reagent for lipid synthesis | Key in RNAi therapeutics |

| Biology | Modification of biomolecules | Enhances properties for research |

| Medicine | Pharmaceutical intermediates | Potential therapeutic applications |

| Industry | Production of fine chemicals | Used as stabilizers and emulsifiers |

Case Studies

Several case studies highlight the significance of Ethanamine derivatives:

- Clinical Exposure Reports : A case study involving 25I-NBOMe, a related compound, illustrated challenges in detecting new psychoactive substances derived from phenethylamines. This emphasizes the need for improved testing methods when dealing with similar compounds like Ethanamine derivatives .

- Therapeutic Research : Studies on selective monoamine oxidase inhibitors have demonstrated potential benefits for treating depression and neurodegenerative disorders. These findings suggest that compounds like Ethanamine may contribute to future therapeutic developments .

作用機序

The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .

類似化合物との比較

- 2-Aminoethyl methyl ether

- 2-Methoxyethanamine

- 1-Methoxy-2-aminoethane

Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

特性

CAS番号 |

18600-40-3 |

|---|---|

分子式 |

C3H10ClNO |

分子量 |

111.57 g/mol |

IUPAC名 |

2-methoxyethanamine;hydrochloride |

InChI |

InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |

InChIキー |

JQUFXTGKSYBEPD-UHFFFAOYSA-N |

正規SMILES |

COCCN.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。